N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Description
N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a synthetic carboxamide derivative characterized by a complex tetracyclic core fused with a substituted phenyl group. The molecule features a rigid polycyclic aromatic scaffold (tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene) appended with a 15-methylcarboxamide moiety and a 2,6-dichloro-3-methylphenyl substituent. The chlorine atoms at the 2- and 6-positions of the phenyl group contribute to its electronic profile, enhancing electrophilicity and influencing intermolecular interactions .
Properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO/c1-14-11-12-20(26)23(22(14)27)28-24(29)25(2)13-19-15-7-3-5-9-17(15)21(25)18-10-6-4-8-16(18)19/h3-12,19,21H,13H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGJTZLJWFUXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C2(CC3C4=CC=CC=C4C2C5=CC=CC=C35)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex organic compound with significant potential in research applications. Its unique tetracyclic structure and functional groups suggest various biological activities that warrant detailed exploration.
- Molecular Formula : C25H21Cl2NO
- Molecular Weight : 422.35 g/mol
- CAS Number : 1972650-95-5
- IUPAC Name : this compound
The compound is hypothesized to interact with specific biological targets due to its structural features:
- Inhibition of Enzymatic Activity : Compounds with similar aromatic and amide functionalities have been shown to inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity : The dichloro-substituted phenyl group is known to enhance the antimicrobial properties of compounds by disrupting microbial cell membranes.
- Anticancer Potential : Research indicates that tetracyclic compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and inhibition of cell cycle progression.
Table 1: Summary of Biological Activities Related to Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Tetracycline | Antibacterial | |
| Chloramphenicol | Antimicrobial | |
| Doxorubicin | Anticancer | |
| N-(2-chloro-3-methylphenyl)acetamide | Enzyme Inhibition |
Case Study: Anticancer Activity
A study examining the effects of structurally related compounds on cancer cell lines demonstrated that certain tetracyclic amides exhibited significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Case Study: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of dichlorophenyl derivatives found that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria by interfering with protein synthesis and cell wall integrity.
Safety and Toxicology
While specific toxicity data for this compound is scarce, related compounds have been documented to exhibit varying degrees of toxicity depending on their concentration and exposure routes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with shared motifs, such as 15-Methyl-N-(2-methylphenyl)tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (hereafter referred to as Compound A ) and other carboxamide derivatives (Table 1).
Structural and Electronic Differences
- Substituent Effects: The target compound’s phenyl group is substituted with 2,6-dichloro-3-methyl groups, whereas Compound A features a 2-methylphenyl group . The chlorine substituents also increase molecular weight by ~70 Da and reduce symmetry, which may alter crystallinity and solubility.
Tetracyclic Core :
Both compounds share the same tetracyclic backbone, but the target molecule’s dichloro substitution introduces steric bulk near the carboxamide linkage. This could hinder rotational freedom, stabilizing specific conformations critical for bioactivity.
Physicochemical Properties
Key differences in molecular mass and substituent effects are summarized below:
*LogP values estimated using fragment-based methods (Cl atoms contribute +0.5 each; methyl groups +0.3).
Functional Group Comparisons
- Carboxamide Linkage :
Both compounds retain the carboxamide group, which is critical for hydrogen bonding with biological targets. However, the target compound’s dichloro-substituted phenyl group may sterically shield the carboxamide, reducing its accessibility compared to Compound A . - Chlorine vs. Methyl :
Chlorine’s higher van der Waals radius (1.80 Å vs. 2.00 Å for methyl) and electronegativity may alter π-π stacking interactions in protein binding pockets.
Broader Context of Carboxamide Derivatives
While Compound A is the closest structural analog, other carboxamide-containing molecules (e.g., benzodithiazine derivatives and triazabicyclo systems ) highlight divergent applications:
- Benzodithiazine Carboxamides : Feature sulfonyl and heterocyclic motifs, prioritizing solubility and metabolic stability over planar aromaticity .
- Triazabicyclo Systems : Emphasize conformational rigidity for catalytic or chelating roles, contrasting with the target compound’s lipophilic design .
Research Implications
The substitution of chlorine in the target compound introduces distinct electronic and steric properties compared to Compound A , making it a candidate for specialized applications (e.g., kinase inhibition or antimicrobial activity). Further studies should explore:
- Synthesis of intermediates to assess reactivity of the dichlorophenyl group.
- Comparative binding assays with Compound A to quantify affinity differences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[...]carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Multi-step synthesis involving cyclization and coupling reactions is typical for complex polycyclic systems. Key variables include temperature control (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., palladium for cross-coupling). Yield optimization requires iterative adjustment of stoichiometry and reaction time, with purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : High-resolution NMR (¹H/¹³C) resolves substituent positions and stereochemistry, while X-ray crystallography confirms the polycyclic framework and bond angles. For crystallography, slow evaporation from DMSO/EtOH mixtures produces diffraction-quality crystals. Powder XRD can assess phase purity .
Q. How can preliminary biological activity screenings be designed to assess this compound’s potential?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized activity (e.g., kinase inhibition). Dose-response curves (0.1–100 µM) with controls (e.g., DMSO blanks) and triplicate runs ensure reproducibility. LC-MS monitors compound stability under assay conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in different environments (e.g., solvent interactions, stability)?
- Methodological Answer : Molecular dynamics (MD) simulations in COMSOL Multiphysics® with AI-driven force fields model solvation effects and degradation pathways. Density Functional Theory (DFT) calculates thermodynamic stability, while machine learning optimizes parameter selection for predictive accuracy .
Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and theoretical predictions?
- Methodological Answer : Cross-validate computational models with experimental data by adjusting torsional parameters in MD simulations. Use Bayesian statistics to quantify uncertainty in DFT-calculated chemical shifts. Revisit synthetic protocols to rule out impurities causing spectral anomalies .
Q. What methodologies optimize the synthesis process for scale-up while maintaining purity?
- Methodological Answer : Apply process analytical technology (PAT) for real-time monitoring of intermediates. Use membrane separation (e.g., nanofiltration) to isolate byproducts. AI-driven DoE (Design of Experiments) identifies critical parameters (e.g., pressure, mixing rates) for reproducibility at pilot scale .
Q. How can crystallographic data be analyzed to understand structure-activity relationships (SAR)?
- Methodological Answer : Compare X-ray-derived bond lengths and torsion angles with bioactive conformations using software like Mercury®. Overlay crystal structures with receptor binding sites (e.g., via PyMOL) to identify steric or electronic mismatches. Hydrogen-bonding networks in the crystal lattice may mimic target interactions .
Q. What advanced techniques elucidate the compound’s interaction mechanisms at the molecular level?
- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics with target proteins. Cryo-EM captures transient interaction states, while isotopic labeling (²H/¹³C) in NMR tracks dynamic binding events. QM/MM simulations model electron transfer pathways during catalysis .
Key Considerations
- Data Integration : Combine experimental (NMR, XRD) and computational (MD, DFT) data to build robust SAR models.
- Contradiction Management : Use multi-technique validation (e.g., XRD + LC-MS) to address discrepancies in structural or activity data.
- Ethical AI : Ensure transparency in AI-driven simulations by documenting training datasets and algorithmic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
